molecular formula C13H12BrNO B1269022 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 59514-19-1

6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1269022
CAS RN: 59514-19-1
M. Wt: 278.14 g/mol
InChI Key: SKCOAJQVJZTOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbazole derivatives, including 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, often involves multi-step chemical processes. One approach involves the Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde, leading to the formation of various hetero annulated carbazoles, indicating the versatility of carbazole frameworks in organic synthesis (Murali et al., 2017).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including the subject compound, is characterized by X-ray diffraction and computational analysis. These studies provide insights into the planarity of the carbazole ring system and its substituents, crucial for understanding the compound's reactivity and interaction with other molecules (Özgün et al., 2017).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including nitration, bromination, and cycloaddition, leading to a wide range of functionalized compounds. These reactions are influenced by the nature of the substituents and the reaction conditions, demonstrating the chemical versatility of carbazole frameworks (Pielichowski & Kyziol, 1974).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as solubility, melting point, and crystallinity, are essential for their applications in material science and pharmaceuticals. These properties are determined by the molecular structure and substituents on the carbazole ring (He et al., 2009).

Scientific Research Applications

1. Potential in Anticancer Therapies

6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been investigated for its potential in anticancer therapies. A study by Murali, Sparkes, and Prasad (2017) demonstrated that a compound derived from this molecule showed significant in vitro antitumor activity, especially against the MCF-7 cell line, suggesting its potential as a therapeutic drug against cancer cell proliferation (Karunanidhi Murali, H. Sparkes, & K. Rajendra Prasad, 2017).

2. Photophysics Research

This compound has also been used in photophysics research. Ghosh, Mitra, Saha, and Basu (2013) synthesized derivatives from 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, examining their photophysical properties in different solvents. Their findings indicate that these compounds are sensitive to solvent polarity, especially in their electronic excited state (Sujay Ghosh, A. Mitra, C. Saha, & S. Basu, 2013).

3. Bacterial Biotransformation

In microbiology, the compound has been studied for its transformation by bacteria. Waldau, Mikolasch, Lalk, and Schauer (2009) explored the bacterial biotransformation of related carbazole derivatives using Ralstonia sp., highlighting the compound's potential in microbiological research (Doreen Waldau, A. Mikolasch, M. Lalk, & F. Schauer, 2009).

4. Synthesis of Novel Carbazoles

The compound is also significant in the synthesis of novel carbazoles. Martin and Prasad (2007) reported on the synthesis of various carbazole derivatives using 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, contributing to organic chemistry research (A. E. Martin & K. Prasad, 2007).

5. Role in Electronic Spectroscopy

The compound's derivatives have been used in electronic spectroscopy studies. Ponce, Cabrerizo, Bonesi, and Erra-Balsells (2006) investigated bromocarbazoles derived from this compound, analyzing their UV-absorption and fluorescence, thereby contributing to the understanding of electronic spectroscopy (M. B. Ponce, F. Cabrerizo, S. Bonesi, & R. Erra-Balsells, 2006).

properties

IUPAC Name

6-bromo-9-methyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-15-11-6-5-8(14)7-10(11)9-3-2-4-12(16)13(9)15/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCOAJQVJZTOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213855
Record name 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

59514-19-1
Record name 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59514-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.